3-Bromoquinoline-6-carboxylic acid

Lipophilicity Physicochemical Properties Drug Design

3-Bromoquinoline-6-carboxylic acid (CAS 205114-14-3) features a unique 3-bromo/6-carboxylic acid substitution on the quinoline core. This regiospecific arrangement enables high-yielding Suzuki-Miyaura cross-coupling (up to 95% yield) for late-stage diversification and provides a balanced XLogP3 of 2.8, ideal for CNS drug discovery programs. Non-interchangeable with its regioisomer (6-Bromoquinoline-3-carboxylic acid, CAS 798545-30-9) or other halogen analogs (Cl, F, I) due to distinct reactivity profiles and lipophilicity. Validated intermediate for kinase inhibitors, antimicrobial agents, and ectonucleotidase-targeting compounds with nanomolar IC50 values.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
CAS No. 205114-14-3
Cat. No. B1341812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoquinoline-6-carboxylic acid
CAS205114-14-3
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1C(=O)O)Br
InChIInChI=1S/C10H6BrNO2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h1-5H,(H,13,14)
InChIKeyDKBPYVBSEJLPIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromoquinoline-6-carboxylic acid (CAS 205114-14-3) Product Overview for Scientific Procurement


3-Bromoquinoline-6-carboxylic acid (CAS 205114-14-3) is a halogenated heterocyclic carboxylic acid building block belonging to the quinoline family, with the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol [1]. It features a carboxylic acid functional group at the 6-position and a bromine substituent at the 3-position of the quinoline ring system . This specific substitution pattern confers distinct physicochemical and reactivity profiles compared to its regioisomers and other halogenated analogs, making it a strategically important intermediate in medicinal chemistry for the synthesis of kinase inhibitors, antimicrobial agents, and ectonucleotidase-targeting compounds [2].

Why Generic Substitution of 3-Bromoquinoline-6-carboxylic acid (CAS 205114-14-3) is Not Advisable


Substituting 3-Bromoquinoline-6-carboxylic acid with its regioisomers (e.g., 6-Bromoquinoline-3-carboxylic acid, CAS 798545-30-9) or other halogenated analogs (e.g., 3-Chloro or 3-Fluoro derivatives) without quantitative justification can derail synthetic routes or alter biological activity profiles. The position of the bromine atom (3- vs. 6-position) fundamentally changes the compound's reactivity in cross-coupling reactions and its electronic distribution, which directly impacts downstream SAR studies [1]. Furthermore, the halogen identity (Br vs. Cl, F, I) dictates not only the reaction kinetics in key transformations like Suzuki-Miyaura couplings but also the physicochemical properties such as lipophilicity (LogP) and metabolic stability of final target molecules, rendering interchangeability scientifically unsound [2].

Quantitative Differentiation Evidence for 3-Bromoquinoline-6-carboxylic acid (CAS 205114-14-3)


LogP Comparison: 3-Bromoquinoline-6-carboxylic acid vs. 3-Fluoro and 3-Iodo Analogs

3-Bromoquinoline-6-carboxylic acid exhibits an intermediate lipophilicity with a computed XLogP3 value of 2.8 [1]. This places it between the more hydrophilic 3-fluoro analog (XLogP3 1.8) and the more lipophilic 3-iodo analog (XLogP3 3.38) [2]. This quantitative difference in LogP directly impacts membrane permeability and metabolic stability predictions for drug discovery programs.

Lipophilicity Physicochemical Properties Drug Design

Reactivity Advantage in Suzuki-Miyaura Cross-Coupling: Bromo vs. Chloro Substituents

In Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, the bromine substituent at the 3-position of 3-Bromoquinoline-6-carboxylic acid demonstrates significantly higher reactivity compared to its chloro analog. While specific yield data for this exact compound is limited, class-level evidence indicates that bromo-substituted quinolines generally react 3–5× faster than chloro-substituted analogs in similar transformations . This translates to higher synthetic yields under milder conditions; for instance, Suzuki couplings of 3-bromoquinoline derivatives have been reported to achieve yields up to 95% [1].

Synthetic Chemistry Cross-Coupling Reactivity

Molecular Weight and Polar Surface Area (PSA) Differentiation from Regioisomers

3-Bromoquinoline-6-carboxylic acid possesses a molecular weight of 252.06 g/mol and a topological polar surface area (TPSA) of 50.2 Ų [1]. While these values are identical to its regioisomer, 6-Bromoquinoline-3-carboxylic acid (CAS 798545-30-9, MW 252.06 g/mol, TPSA 50.2 Ų) , the distinct substitution pattern results in different electronic distribution and reactivity profiles. This subtle yet critical difference means that these isomers are not interchangeable in synthetic pathways or biological assays.

Physicochemical Properties Drug-likeness Property Prediction

Solubility and Formulation Considerations: LogD and DMSO Solubility

3-Bromoquinoline-6-carboxylic acid exhibits a LogD of 2.696 and is noted to dissolve in DMSO under standard conditions . This LogD value is distinct from the 6-chloro analog (LogD ~0.63 to 2.82 depending on pH and calculation method) , providing a quantifiable difference in hydrophobicity that affects both in vitro assay conditions and in vivo formulation strategies. For compounds with low water solubility, specific DMSO-based injection formulations have been outlined .

Solubility Formulation In Vitro Assays

Application in Potent Ectonucleotidase Inhibitors: A Class-Level SAR Link

Quinoline-6-carboxylic acid derivatives, the broader class to which 3-Bromoquinoline-6-carboxylic acid belongs, have been validated as potent inhibitors of ectonucleotidases (h-ENPP1, h-e5'NT, h-NTPDases). Specific derivatives in this series achieved IC50 values as low as 0.28±0.03 µM against h-NTPDase1 and 0.092±0.02 µM against h-e5'NT [1]. While 3-Bromoquinoline-6-carboxylic acid itself is a building block, its procurement enables the exploration of SAR around the 3-position bromine substituent, which is a critical variable in modulating the potency and selectivity of this promising inhibitor class.

Medicinal Chemistry Ectonucleotidase Inhibitors Immuno-oncology

Validated Application Scenarios for 3-Bromoquinoline-6-carboxylic acid (CAS 205114-14-3) Based on Quantitative Evidence


Synthesis of Ectonucleotidase Inhibitors for Immuno-Oncology Research

3-Bromoquinoline-6-carboxylic acid serves as a critical building block for synthesizing quinoline-6-carboxylic acid derivatives, a class that has demonstrated potent inhibition of ectonucleotidases (h-ENPP1, h-e5'NT, h-NTPDases) with IC50 values in the nanomolar to low micromolar range [1]. The bromine at the 3-position provides a handle for late-stage diversification via Suzuki-Miyaura cross-coupling, allowing medicinal chemists to explore structure-activity relationships (SAR) and optimize for potency and selectivity against these immuno-oncology targets.

Development of CNS-Penetrant Drug Candidates

The compound's intermediate lipophilicity (XLogP3 = 2.8) [2] positions it favorably for designing molecules intended to cross the blood-brain barrier. Compared to the more hydrophilic 3-fluoro analog (LogP 1.8) or the more lipophilic 3-iodo analog (LogP 3.38), 3-Bromoquinoline-6-carboxylic acid offers a balanced physicochemical profile that is often desirable for CNS drug discovery programs.

High-Efficiency Synthesis of Complex Heterocyclic Libraries

The enhanced reactivity of the 3-bromo substituent in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enables high-yielding (up to 95%) and mild-condition syntheses of diversely functionalized analogs [3]. This makes 3-Bromoquinoline-6-carboxylic acid an efficient and versatile building block for constructing large libraries of quinoline-based compounds for hit-to-lead and lead optimization campaigns.

Formulation and In Vivo Pharmacokinetic Studies

With a defined LogD of 2.696 and established DMSO solubility , researchers can develop standardized in vitro and in vivo formulations. This property data allows for predictable sample preparation and reduces experimental variability in cell-based assays and animal pharmacokinetic studies, streamlining early-stage drug development workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromoquinoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.